![molecular formula C6H12ClN B3015301 Bicyclo[2.2.0]hexan-2-amine;hydrochloride CAS No. 2402839-58-9](/img/structure/B3015301.png)

Bicyclo[2.2.0]hexan-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

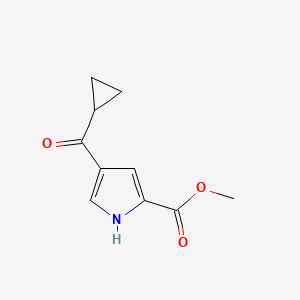

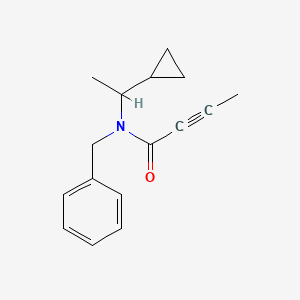

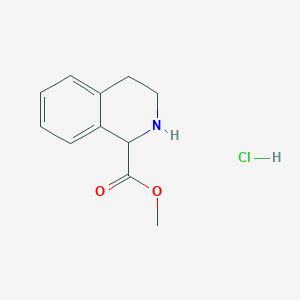

Bicyclo[2.2.0]hexan-2-amine hydrochloride is a chemical compound with the CAS Number: 2402839-58-9 . It has a molecular weight of 133.62 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of saturated bridged-bicyclic compounds like Bicyclo[2.2.0]hexan-2-amine hydrochloride is currently under intense investigation as building blocks for pharmaceutical drug design . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Molecular Structure Analysis

The InChI code for Bicyclo[2.2.0]hexan-2-amine hydrochloride is 1S/C6H11N.ClH/c7-6-3-4-1-2-5(4)6;/h4-6H,1-3,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

Bicyclo[2.2.0]hexan-2-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 133.62 .Wissenschaftliche Forschungsanwendungen

1. Chemical Reactivity and Transformations

- Bicyclo[2.2.0]hexan-2-amine demonstrates unique reactivity due to strain and bond weakening in its structure, facilitating transformations into various compounds. For example, it can be converted into 4-chloro-, 4-hydroxy-, and 4-ethoxy-piperidine under different conditions (Grob & Krasnobajew, 1964).

2. Synthesis and Rearrangement in Organic Chemistry

- The compound is used in the synthesis and rearrangement of 1-substituted bicyclo[2.2.0]hexanes, showcasing its role in producing complex organic structures with potential applications in medicinal chemistry and material science (Kirmse & Sandkühler, 1981).

3. Asymmetric Organocatalysis

- Employed in asymmetric organocatalysis, this compound facilitates the construction of stereodefined bicyclic structures, which are valuable in the synthesis of bioactive molecules (Riaño et al., 2018).

4. Photochemical Applications

- Bicyclo[2.2.0]hexan-2-amine is involved in photochemical reactions, such as the formal (4 + 2)-cycloaddition of imine-substituted bicyclic amines, demonstrating its utility in advanced photochemical synthesis processes (Harmata et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Bicyclo[2.2.0]hexan-2-amine hydrochloride is a complex compound with a unique structure

Mode of Action

The mode of action of Bicyclo[22It’s worth noting that similar bicyclic structures have been shown to undergo various transformations, including [2+2] cycloaddition . This suggests that Bicyclo[2.2.0]hexan-2-amine hydrochloride may interact with its targets through similar mechanisms, leading to changes in the molecular structure.

Biochemical Pathways

The biochemical pathways affected by Bicyclo[22Similar bicyclic structures have been shown to play an increasingly important role in bio-active compounds . They can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Pharmacokinetics

The pharmacokinetics of Bicyclo[22The compound’s molecular weight is 13362 , which may influence its bioavailability.

Result of Action

The specific molecular and cellular effects of Bicyclo[22Similar bicyclic structures have been shown to undergo various transformations, suggesting that bicyclo[220]hexan-2-amine hydrochloride may have similar effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[22It’s worth noting that the compound is stored at room temperature , suggesting that it may be stable under normal environmental conditions.

Eigenschaften

IUPAC Name |

bicyclo[2.2.0]hexan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-3-4-1-2-5(4)6;/h4-6H,1-3,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOHEUADZJNIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CC2N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B3015218.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3015225.png)

![N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B3015227.png)

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B3015230.png)

![[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B3015241.png)